(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
CAS No.: 380477-23-6
Cat. No.: VC4262075
Molecular Formula: C17H11Cl3N2O2
Molecular Weight: 381.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380477-23-6 |
|---|---|
| Molecular Formula | C17H11Cl3N2O2 |
| Molecular Weight | 381.64 |
| IUPAC Name | (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C17H11Cl3N2O2/c1-24-16-3-2-10(5-15(16)20)4-11(9-21)17(23)22-14-7-12(18)6-13(19)8-14/h2-8H,1H3,(H,22,23)/b11-4+ |
| Standard InChI Key | XECWRKBVMSMRDX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Introduction
The compound (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in the development of bioactive agents. Its structure consists of a conjugated system with electron-withdrawing groups, making it a candidate for various biological activities.
Structural Features
The molecular structure of the compound can be described as follows:
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Core Structure: A prop-2-enamide backbone.
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Substituents:
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A cyano group (-CN) at the second carbon of the propenamide chain.
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A 3-chloro-4-methoxyphenyl group attached to the third carbon.
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A 3,5-dichlorophenyl group bonded to the amide nitrogen.
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This arrangement results in a planar geometry around the double bond, stabilized by resonance and electron delocalization.
Synthesis
The synthesis of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide typically involves:
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Knoevenagel Condensation: Reaction between an aldehyde (e.g., 3-chloro-4-methoxybenzaldehyde) and a malononitrile derivative in the presence of a base.
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Amide Formation: Coupling with 3,5-dichloroaniline under dehydrating conditions to yield the final product.
Analytical Characterization
The compound can be characterized using various spectroscopic and analytical techniques:
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NMR Spectroscopy:
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: Signals for aromatic protons and methoxy groups.
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: Peaks corresponding to nitrile carbon and aromatic carbons.
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Infrared (IR) Spectroscopy:
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Strong absorption near 2200 cm for the nitrile group.
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Amide C=O stretch around 1650 cm.
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 365.
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X-ray Crystallography:
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Confirms the E-configuration of the double bond and planarity of the molecule.
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Potential Applications
The compound's structural features make it suitable for several applications:
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Drug Design: As a scaffold for developing inhibitors targeting cancer or inflammation pathways.
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Material Science: Its conjugated system may find use in optoelectronic applications.
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